molecular formula C14H11NO5 B13464389 3-(2,6-Dioxopiperidin-3-yl)benzofuran-5-carboxylic acid

3-(2,6-Dioxopiperidin-3-yl)benzofuran-5-carboxylic acid

Cat. No.: B13464389
M. Wt: 273.24 g/mol
InChI Key: RAFBXGYFDMTMEC-UHFFFAOYSA-N
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Description

3-(2,6-Dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring fused with a piperidine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzofuran derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like triethylamine or diisopropylethylamine (DIEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may yield benzofuran-5-carboxylic acid derivatives, while reduction of the carboxylic acid group can produce benzofuran-5-methanol .

Mechanism of Action

The mechanism of action of 3-(2,6-dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

3-(2,6-dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C14H11NO5/c16-12-4-2-8(13(17)15-12)10-6-20-11-3-1-7(14(18)19)5-9(10)11/h1,3,5-6,8H,2,4H2,(H,18,19)(H,15,16,17)

InChI Key

RAFBXGYFDMTMEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)C(=O)O

Origin of Product

United States

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